Molecular weight and formula of 3-Bromo-4-fluorobenzamidoxime
Molecular weight and formula of 3-Bromo-4-fluorobenzamidoxime
An In-Depth Technical Guide to 3-Bromo-4-fluorobenzamidoxime: Synthesis, Characterization, and Applications
Executive Summary: 3-Bromo-4-fluorobenzamidoxime is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure combines a synthetically tractable phenyl ring, substituted with bromine and fluorine atoms that allow for fine-tuning of physicochemical properties, and a bio-functional amidoxime moiety. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthetic protocol, and an exploration of its potential applications for researchers and drug development professionals. We will delve into the mechanistic rationale behind the synthetic choices and outline the expected analytical characterization of this compound.
Compound Profile and Physicochemical Properties
Chemical Identity
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Systematic Name: 3-Bromo-4-fluoro-N'-hydroxybenzenecarboximidamide[1]
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Molecular Formula: C₇H₆BrFN₂O[1]
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CAS Number: While a specific CAS number for the final amidoxime is not widely indexed, its key precursors are well-documented.
Physicochemical Data
The fundamental properties of 3-Bromo-4-fluorobenzamidoxime are summarized below. These values are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Weight | 233.04 g/mol | Calculated |
| Monoisotopic Mass | 231.96475 Da | PubChemLite[1] |
| Chemical Formula | C₇H₆BrFN₂O | PubChemLite[1] |
| Predicted XlogP | 1.8 | PubChemLite[1] |
| Appearance | (Predicted) White to off-white solid | N/A |
Synthesis and Mechanistic Rationale
The synthesis of 3-Bromo-4-fluorobenzamidoxime is most effectively achieved through a multi-step process starting from the commercially available precursor, 4-fluorobenzaldehyde. The chosen pathway emphasizes safety, yield, and scalability.
Overall Synthetic Workflow
The logical flow from the starting material to the final product involves the selective bromination of the aromatic ring, followed by the conversion of the aldehyde functional group into the target amidoxime. This strategy protects the aldehyde during the potentially harsh bromination step and utilizes well-established, high-yielding transformations.
Caption: Synthetic pathway for 3-Bromo-4-fluorobenzamidoxime.
Protocol 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde
This protocol utilizes an in situ generation of the brominating agent from sodium bromide and sodium hypochlorite, a significantly safer and more controlled alternative to using elemental bromine.[2][3]
Materials:
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4-Fluorobenzaldehyde
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Dichloromethane (DCM)
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Sodium Bromide (NaBr)
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35% Hydrochloric Acid (HCl)
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8% Sodium Hypochlorite (NaOCl) solution
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Deionized Water
Step-by-Step Methodology:
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Solution A Preparation: Dissolve 1.0 mole of 4-fluorobenzaldehyde in 160 mL of dichloromethane in a reaction vessel equipped with a stirrer and dropping funnel.
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Solution B Preparation: In a separate beaker, dissolve 1.01 moles of sodium bromide in 100 mL of pure water. While stirring, carefully add 100 mL of 35% hydrochloric acid.
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Reaction Initiation: Combine Solution A and Solution B in the reaction vessel. Maintain the temperature at 20-25°C.
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Bromination: Begin dropwise addition of 1.02 moles of 8% sodium hypochlorite solution over 1 hour with vigorous stirring. The use of sonication during this step can improve reaction efficiency.[3]
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Reaction Completion & Quenching: After the addition is complete, continue stirring for 30 minutes. Stop stirring and allow the phases to separate for 15 minutes.
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Work-up: Separate the organic (DCM) layer. Wash the organic phase with water until it is neutral. Dry the DCM layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
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Purification: The resulting crude product can be purified by melt crystallization at approximately 31°C to yield pure 3-Bromo-4-fluorobenzaldehyde.[2][3]
Expertise & Causality: The choice of a biphasic system (DCM/water) facilitates both the reaction and the subsequent purification. The acid is crucial for converting hypochlorite and bromide into the active electrophilic brominating species. This method avoids the handling of highly corrosive and toxic Br₂ gas.
Protocol 2: Synthesis of 3-Bromo-4-fluorobenzamidoxime
This stage involves a two-step conversion of the aldehyde to the amidoxime via a nitrile intermediate.
Step A: Synthesis of 3-Bromo-4-fluorobenzonitrile
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Oximation: Dissolve the 3-Bromo-4-fluorobenzaldehyde (1.0 mole) in a suitable solvent like ethanol. Add hydroxylamine hydrochloride (1.1 moles) and a base such as pyridine (1.2 moles). Reflux the mixture for 1-2 hours until the aldehyde is consumed (monitored by TLC).
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Dehydration: Cool the reaction mixture. Add a dehydrating agent, such as acetic anhydride or thionyl chloride, and heat to convert the intermediate oxime into the nitrile.
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Isolation: After the reaction is complete, quench with water and extract the product with a suitable organic solvent. Purify by recrystallization or column chromatography.
Step B: Conversion to 3-Bromo-4-fluorobenzamidoxime
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Reaction Setup: Dissolve the 3-Bromo-4-fluorobenzonitrile (1.0 mole) in ethanol. Prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride (1.5 moles) with a base like sodium hydroxide (1.5 moles) in water/ethanol.
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Nucleophilic Addition: Add the hydroxylamine solution to the nitrile solution and heat the mixture at reflux for several hours. The reaction progress should be monitored by TLC.
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Product Isolation: Once the reaction is complete, cool the mixture. The product often precipitates upon cooling or after partial removal of the solvent. The solid can be collected by filtration and washed with cold water or ethanol.
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Purification: The crude amidoxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Analytical Characterization (Predicted)
A full analytical characterization is essential to confirm the structure and purity of the synthesized compound. Based on the known structure, the following spectroscopic data can be predicted:
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¹H NMR: The spectrum will show characteristic signals for the three aromatic protons, with splitting patterns determined by fluorine-proton and proton-proton coupling. Signals for the -NH₂ and -OH protons of the amidoxime group will also be present, which are typically broad and may be exchangeable with D₂O.
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¹³C NMR: Aromatic carbons will appear in the 110-160 ppm range, with C-F and C-Br carbons showing characteristic shifts and couplings. The carbon of the C=NOH group will be observed further downfield.
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Mass Spectrometry: The key diagnostic feature will be the isotopic pattern of bromine. The mass spectrum will exhibit two major peaks for the molecular ion [M]⁺ and [M+2]⁺ with a relative intensity of approximately 1:1, confirming the presence of a single bromine atom. The high-resolution mass should align with the calculated monoisotopic mass of 231.96475 Da.[1]
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Infrared (IR) Spectroscopy: The spectrum will be characterized by broad O-H and N-H stretching bands (3200-3500 cm⁻¹), a C=N stretch (around 1650 cm⁻¹), and C-F and C-Br stretching frequencies in the fingerprint region.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 3-Bromo-4-fluorobenzamidoxime lies in its potential as a scaffold for developing novel therapeutic agents.
The Role of Halogenation
The presence of both fluorine and bromine on the phenyl ring is a common strategy in modern drug design.
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Fluorine: The 4-fluoro substituent can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.
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Bromine: The 3-bromo substituent serves as a valuable synthetic handle. It can participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse chemical functionalities to build molecular complexity and explore the chemical space around the core scaffold.
The Amidoxime Moiety: A Bio-functional Group
Amidoximes are not merely passive linkers; they are recognized as important pharmacophores.
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Prodrug Potential: Amidoximes are well-known prodrugs of amidines and can be bioreduced to generate nitric oxide (NO), a critical signaling molecule in various physiological processes.
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Bioisosterism: The amidoxime group can act as a bioisostere for carboxylic acids and amides, enabling it to form similar hydrogen bond interactions with biological targets while offering different physicochemical properties.
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Metal Chelation: The N-hydroxyamidine functionality is an effective metal-chelating group, making it a valuable moiety for designing inhibitors of metalloenzymes.
This combination of features makes 3-Bromo-4-fluorobenzamidoxime an attractive starting point for developing inhibitors for various enzyme classes, such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), and for creating compounds targeting epigenetic readers like bromodomains.[4]
Safety and Handling
While specific toxicity data for 3-Bromo-4-fluorobenzamidoxime is not available, its precursors provide guidance on safe handling. 3-Bromo-4-fluorobenzaldehyde is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5]
Recommended Safety Precautions:
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Handle the compound in a well-ventilated fume hood at all times.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
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Avoid inhalation of dust or vapors.
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Wash hands thoroughly after handling.
Conclusion
3-Bromo-4-fluorobenzamidoxime represents a strategically designed chemical entity with high potential for drug discovery programs. This guide has provided its core physicochemical properties, a robust and safety-conscious synthetic route, and a rationale for its application in medicinal chemistry. The synthetic accessibility combined with the tunable nature of its halogenated ring and the bio-functional amidoxime group makes it a valuable tool for researchers aiming to develop next-generation therapeutics.
References
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3-bromo-4-fluorobenzamidoxime (C7H6BrFN2O) . PubChemLite. [Link]
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3-Bromo-4-hydroxybenzamide | C7H6BrNO2 | CID 15169932 . PubChem - NIH. [Link]
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Chemical Properties of 3-Bromo-4-fluorobenzotrifluoride (CAS 68322-84-9) . Cheméo. [Link]
- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
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Synthesis of 3-bromo-4-fluoronitrobenzene . ResearchGate. [Link]
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Drug Discovery Targeting Bromodomain-Containing Protein 4 . PubMed - NIH. [Link]
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Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry . MDPI. [Link]
- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
Sources
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- 3. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
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